molecular formula C22H23N3O6S B6482375 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 887221-63-8

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B6482375
CAS No.: 887221-63-8
M. Wt: 457.5 g/mol
InChI Key: AHOLEVYFNFNWMW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two distinct moieties:

  • Sulfamoyl side chain: The 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl} substituent includes a tetrahydrofuran (oxolan) ring, which may improve solubility and metabolic stability compared to linear alkyl chains .

Structural determination of such compounds often employs X-ray crystallography refined using programs like SHELXL, a widely trusted tool in small-molecule crystallography .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-24(13-15-5-4-12-31-15)32(29,30)16-10-8-14(9-11-16)20(26)23-18-7-3-6-17-19(18)22(28)25(2)21(17)27/h3,6-11,15H,4-5,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOLEVYFNFNWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Benzamide Derivatives

describes N-(2,3-dihydro-1H-inden-2-yl) benzamides (B2–B10) with varied substituents (e.g., methoxy, halogens, cinnamamide). Key differences include:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -Br in B6–B8) increase stability but reduce solubility, whereas methoxy groups (B2–B4) enhance lipophilicity. The target compound’s oxolan-containing sulfamoyl group balances polarity and steric bulk, likely optimizing bioavailability .

Table 1: Structural Comparison of Benzamide Derivatives

Compound Core Structure Key Substituents Heterocyclic Features
Target Compound Benzamide 2-methyl-1,3-dioxoisoindole, oxolan-sulfamoyl Isoindole dione, oxolane
B2–B10 (Ev2) Benzamide Methoxy, halogens, cinnamamide Indene
CF2–CF4 (Ev5) Pentanamide Isoxazole/thiazole-sulfamoyl Isoxazole, thiazole

Sulfamoyl-Containing Compounds

highlights sulfamoyl-linked heterocycles (e.g., isoxazole in CF2, thiazole in CF4). The target compound’s oxolan-methyl group contrasts with these:

  • Metabolic Stability : Oxolan’s cyclic ether may resist oxidative metabolism better than isoxazole or thiazole rings, which are prone to enzymatic degradation .
  • Synthetic Complexity : Introducing the oxolan moiety requires selective protection/deprotection steps, unlike straightforward heterocyclic sulfamoylation in CF2–CF4 .

Amide Coupling Strategies

  • Target Compound : Likely synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS), analogous to –7 , which report 50% yields for benzamide derivatives using DMF at 60°C .

Analytical Characterization

  • Mass Spectrometry : Electron Ionization Mass Spectrometry (EIMS) is routinely used for analogs (e.g., m/z 380 in ), suggesting similar fragmentation patterns for the target compound’s isoindole and sulfamoyl groups .
  • Crystallography : SHELX programs enable precise structural refinement, critical for confirming the target’s stereochemistry and intermolecular interactions .

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